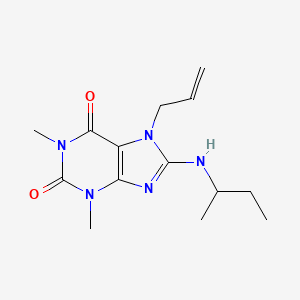
7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structure includes various functional groups that may confer unique biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H21N5O2
- Molecular Weight : 291.34 g/mol
- CAS Number : 385391-16-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity.
- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
- Gene Expression Modulation : The compound could affect nucleic acid interactions, leading to changes in gene expression.
Antioxidant Activity
Research indicates that purine derivatives exhibit antioxidant properties. The presence of the sec-butylamino group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells.
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor effects. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro. This activity could be linked to its ability to interfere with cell cycle progression or induce apoptosis.
Neurological Effects
Given its structural similarity to known neuroactive compounds, this compound may exhibit neuroprotective effects. Studies on related compounds indicate potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Antitumor Activity | A study demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation. |
| Antioxidant Potential | Research indicated that this compound showed significant DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid. |
| Neuroprotective Effects | In a model of neurodegeneration, the compound reduced neuronal cell death by modulating glutamate receptor activity. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other purine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Caffeine | 1,3,7-trimethylxanthine | Stimulant; enhances alertness |
| Theophylline | 1,3-dimethylxanthine | Bronchodilator; used in respiratory diseases |
| Theobromine | 3,7-dimethylxanthine | Mild stimulant; vasodilator |
属性
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-6-8-19-10-11(16-13(19)15-9(3)7-2)17(4)14(21)18(5)12(10)20/h6,9H,1,7-8H2,2-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNVNNVKXRFQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














